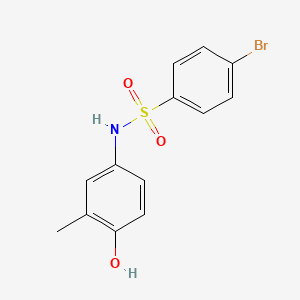
4-bromo-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide, also known as BAY 11-7082, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a potent inhibitor of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival.
Mechanism of Action
4-bromo-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide 11-7082 acts as an inhibitor of NF-κB by covalently modifying the cysteine residues of the inhibitor of κB kinase (IKK) complex, which is responsible for the activation of NF-κB. This modification prevents the phosphorylation and subsequent degradation of IκBα, which is an inhibitor of NF-κB. As a result, NF-κB is sequestered in the cytoplasm and unable to translocate to the nucleus to activate gene expression.
Biochemical and Physiological Effects:
4-bromo-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide 11-7082 has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, it induces cell cycle arrest and apoptosis by regulating the expression of genes involved in these processes. In addition, it inhibits the invasion and migration of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs). In immune cells, it reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory and autoimmune disorders. It also inhibits the activation and differentiation of T cells, which play a crucial role in the immune response.
Advantages and Limitations for Lab Experiments
4-bromo-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide 11-7082 has several advantages for lab experiments. It is a potent and specific inhibitor of NF-κB, which makes it a valuable tool for studying the role of NF-κB in various biological processes. It is also relatively stable and can be stored for extended periods without significant degradation. However, 4-bromo-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide 11-7082 has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can affect the interpretation of results. In addition, it can have off-target effects on other signaling pathways, which can complicate the interpretation of data.
Future Directions
4-bromo-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide 11-7082 has shown promising results in preclinical studies for various diseases, and there is a growing interest in its potential therapeutic applications. Future research directions include the development of more potent and selective inhibitors of NF-κB, the optimization of dosing and administration regimens, and the evaluation of its safety and efficacy in clinical trials. In addition, further studies are needed to elucidate the molecular mechanisms underlying its effects on different cell types and tissues and to identify potential biomarkers for patient selection and monitoring.
Synthesis Methods
4-bromo-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide 11-7082 can be synthesized by reacting 4-bromo-3-methylphenol with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to yield 4-bromo-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide 11-7082.
Scientific Research Applications
4-bromo-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activation of NF-κB, which is involved in the development and progression of these diseases. In cancer, NF-κB promotes tumor growth and survival by regulating the expression of genes involved in cell proliferation, angiogenesis, and apoptosis. Inhibition of NF-κB by 4-bromo-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide 11-7082 has been shown to induce apoptosis and reduce the growth and metastasis of cancer cells. In addition, 4-bromo-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide 11-7082 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
properties
IUPAC Name |
4-bromo-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3S/c1-9-8-11(4-7-13(9)16)15-19(17,18)12-5-2-10(14)3-6-12/h2-8,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHVYSIQIOTABY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(4-hydroxy-3-methylphenyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

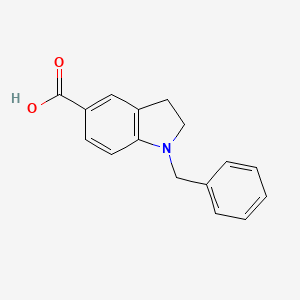
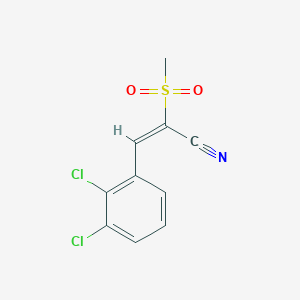
![[1-[1-(2-bicyclo[2.2.1]heptanyl)ethylamino]-1-oxopropan-2-yl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7463634.png)
![N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-(phenylcarbamoylamino)propanamide](/img/structure/B7463643.png)
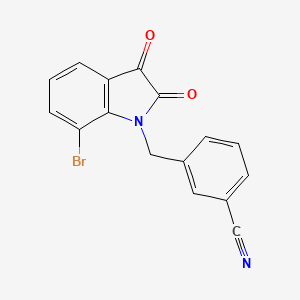
![N-[3-(2-methylpiperidin-1-yl)propyl]-5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B7463673.png)
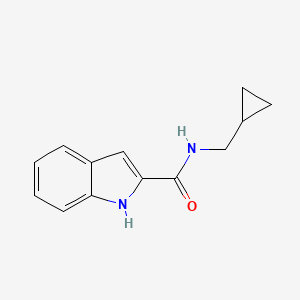
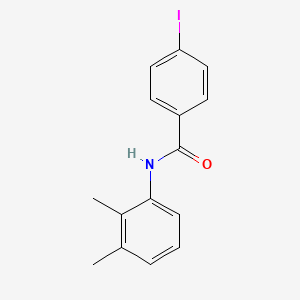
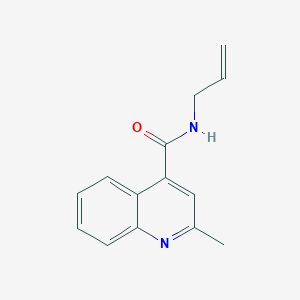
![[5-(4-Chlorophenyl)pyridin-2-yl]methanol](/img/structure/B7463705.png)
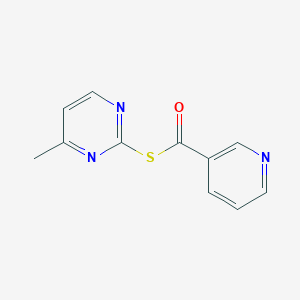
![9-(4-nitrophenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B7463715.png)
![2-[3-(4-Ethylpiperazin-1-yl)propylsulfanyl]-1,3-benzothiazole](/img/structure/B7463720.png)
![N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyridine-4-carboxamide](/img/structure/B7463729.png)